
OxcarbazepineO-Propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OxcarbazepineO-Propan-1-one is a compound that belongs to the class of dibenzazepine carboxamide derivatives. It is structurally related to carbamazepine and is primarily used as an anticonvulsant for the treatment of epilepsy. This compound is known for its ability to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses .
準備方法
Synthetic Routes and Reaction Conditions
OxcarbazepineO-Propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with oxcarbazepine to form a red-colored charge-transfer complex . This reaction is typically carried out in methanol as a solvent.
Industrial Production Methods
In industrial settings, oxcarbazepine is produced through a series of chemical reactions that involve the oxidation of carbamazepine to form oxcarbazepine. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
OxcarbazepineO-Propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert oxcarbazepine to its active metabolite, 10-monohydroxy derivative.
Substitution: Substitution reactions can occur at different positions on the dibenzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the active metabolite 10-monohydroxy derivative and other minor metabolites that are excreted from the body .
科学的研究の応用
OxcarbazepineO-Propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of dibenzazepine derivatives.
Biology: Investigated for its effects on neural membranes and synaptic transmission.
Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy and bipolar disorder.
Industry: Used in the formulation of fast-dissolving tablets for improved patient compliance.
作用機序
The mechanism of action of oxcarbazepineO-Propan-1-one involves the blockade of voltage-gated sodium channels. This action stabilizes hyper-excited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses. The compound and its active metabolite, 10-monohydroxy derivative, also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
類似化合物との比較
Similar Compounds
Carbamazepine: A structurally related compound used for similar therapeutic purposes.
Eslicarbazepine Acetate: Another dibenzazepine derivative with similar anticonvulsant properties.
Uniqueness
OxcarbazepineO-Propan-1-one is unique in its favorable side-effect profile compared to carbamazepine. It does not generate an epoxide metabolite, which reduces the risk of liver toxicity and other adverse effects associated with carbamazepine .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique chemical properties and mechanism of action make it an important compound for the treatment of epilepsy and other neurological disorders.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22) |
InChIキー |
MVHCKKAUGRRLIN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


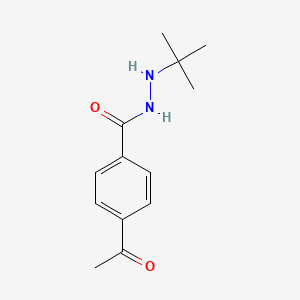
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)
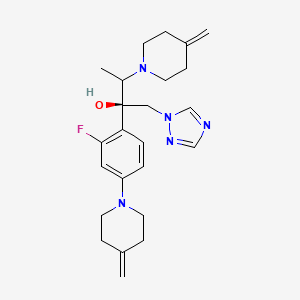
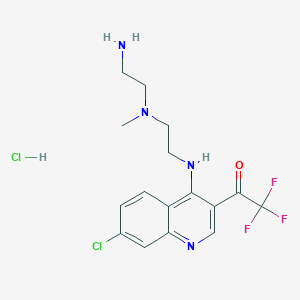
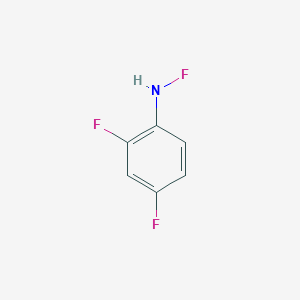
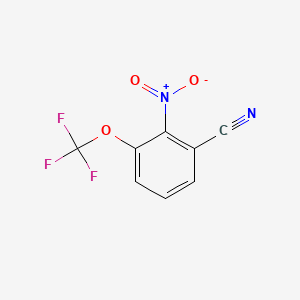
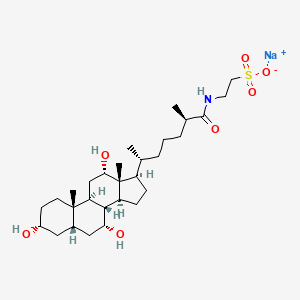
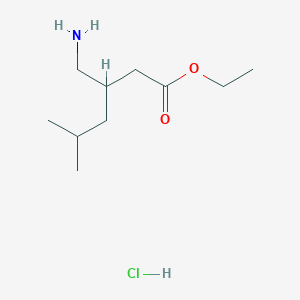

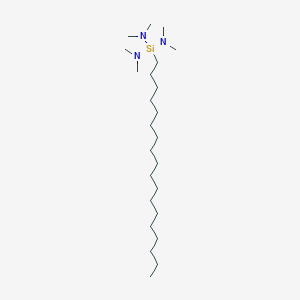


![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
